CGP7930 was developed as part of research into allosteric modulators of GABA B receptors, with its synthesis reported in various studies focusing on enhancing the understanding of GABAergic signaling. The compound is classified under the category of pharmacological agents that interact with neurotransmitter receptors, specifically targeting the GABA B receptor subtype. Its chemical structure is identified by the CAS number 57717-80-3 .
The synthesis of CGP7930 involves several key steps, primarily utilizing organic chemistry techniques. A notable method includes the reduction of CGP13501, leading to CGP7930. The process typically employs sodium borohydride in dry ethanol under reflux conditions.
CGP7930 possesses a complex molecular structure characterized by its specific arrangement of atoms which influences its biological activity. Its empirical formula is , with a molecular weight of approximately 265.43 g/mol.
CGP7930 participates in several chemical reactions primarily related to its interaction with GABA B receptors. As a positive allosteric modulator, it enhances the effects of GABA when it binds to these receptors.
The mechanism of action of CGP7930 involves its role as a positive allosteric modulator at GABA B receptors. This modulation results in several physiological effects:
CGP7930 exhibits specific physical and chemical properties that are essential for its function:
These properties are critical for its formulation in pharmaceutical applications .
CGP7930 has several scientific applications primarily focused on neuroscience and pharmacology:
CGP7930 (IUPAC: 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol) was first identified and characterized by researchers at Novartis as a pioneering positive allosteric modulator (PAM) of GABAB receptors. Reported in seminal publications from the early 2000s, it represented the inaugural compound demonstrated to enhance GABAB receptor activity without directly activating the orthosteric GABA-binding site [1] [9]. Urwyler et al. (2001) provided foundational evidence showing CGP7930 potentiated GABA-mediated responses in both native and recombinant GABAB receptor systems [1]. This discovery filled a critical gap in GABA pharmacology, as existing tools were limited to orthosteric agonists (e.g., baclofen) or competitive antagonists. The compound’s identification spurred significant research into allosteric mechanisms within the GABAergic system and established a structural template for subsequent GABAB PAM development [1] [3].
Table 1: Key Properties of CGP7930
Property | Value |
---|---|
Chemical Formula | C₁₉H₃₂O₂ |
Molecular Weight | 292.463 g·mol⁻¹ |
IUPAC Name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol |
Primary Target | GABAB Receptor (PAM) |
Secondary Targets | GABAA Receptors, GIRK Channels |
CAS Number | 57717-80-3 |
Allosteric modulators like CGP7930 offer distinct pharmacological advantages over orthosteric ligands. Unlike direct agonists, which maximally stimulate receptors irrespective of physiological context, PAMs selectively amplify endogenous neurotransmitter signaling. This "use-dependent" activity preserves spatial and temporal fidelity in synaptic transmission, potentially reducing off-target effects such as sedation or tolerance [2] [5] [7]. CGP7930’s mechanism involves binding to a transmembrane domain within the GABAB heterodimer (specifically the GABAB₂ subunit), stabilizing the active conformation and enhancing agonist affinity and efficacy [4] [7]. This targeted modulation opened therapeutic avenues for disorders involving GABA dysregulation—including addiction, anxiety, and spasticity—without the limitations of baclofen, such as rapid tolerance, narrow therapeutic window, and poor CNS penetration [7] [9].
Initial studies focused on validating CGP7930’s in vitro PAM activity and behavioral effects. Key objectives included:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7